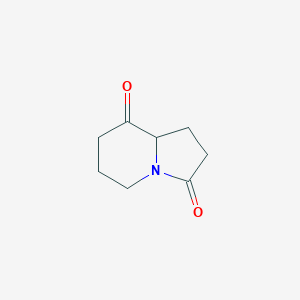

Tetrahydroindolizine-3,8(2H,5H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1,2,5,6,7,8a-hexahydroindolizine-3,8-dione |

InChI |

InChI=1S/C8H11NO2/c10-7-2-1-5-9-6(7)3-4-8(9)11/h6H,1-5H2 |

InChI Key |

GTFLTKNMMJPKFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2CCC(=O)N2C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Tetrahydroindolizine 3,8 2h,5h Dione

Reactivity at the Dione (B5365651) Carbonyl Centers

The two carbonyl groups at positions 3 and 8 are the primary sites for a variety of chemical transformations, including nucleophilic additions, condensations, reductions, and oxidations.

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the carbonyl carbons allows for a range of nucleophilic addition and condensation reactions. The active methylene (B1212753) group at the C-2 position, flanked by a carbonyl and the nitrogen atom, can be readily deprotonated to form an enolate, which can then participate in various C-C bond-forming reactions.

One of the most common reactions for diones is the Knoevenagel condensation. nih.gov In the presence of a weak base like piperidine (B6355638) or an amine, the active methylene group of a suitable reaction partner can attack one of the carbonyl groups of tetrahydroindolizine-3,8(2H,5H)-dione. For instance, condensation with malononitrile (B47326) would likely proceed to yield a dicyanomethylene derivative. nih.gov

| Reactant | Reagent | Product | Notes |

| This compound | Malononitrile, Piperidine | 2-(3-oxo-hexahydroindolizin-8-ylidene)malononitrile | Condensation at one carbonyl group. |

| This compound | Benzaldehyde, Base | 2-benzylidene-hexahydroindolizine-3,8-dione | Condensation at the active methylene group adjacent to a carbonyl. |

This table presents plausible Knoevenagel condensation reactions based on the known reactivity of diones.

Condensation reactions with amines and their derivatives are also feasible. For example, reaction with hydroxylamine (B1172632) could form an oxime, and reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyrazole-fused indolizine (B1195054) systems.

Reduction and Oxidation Pathways

The reduction of the dione functionality can lead to a variety of products, including diols and mono-alcohols, depending on the reducing agent and reaction conditions. The stereochemical outcome of such reductions is of particular interest. Analogous to the reduction of tetralin-1,4-dione, the use of different reducing agents can lead to different diastereomeric diols. nih.gov For instance, hydride reagents like sodium borohydride (B1222165) (NaBH4) are expected to reduce both carbonyls to hydroxyl groups. khanacademy.org The diastereoselectivity of this reduction would be influenced by the steric hindrance of the bicyclic ring system.

| Reagent | Product | Diastereomeric Ratio (Hypothetical) |

| NaBH4 | Tetrahydroindolizine-3,8-diol | cis:trans (e.g., 60:40) |

| L-Selectride | Tetrahydroindolizine-3,8-diol | Potentially higher cis selectivity |

| Red-Al | Tetrahydroindolizine-3,8-diol | Potentially higher trans selectivity |

This table illustrates the potential outcomes of the reduction of the dione, with hypothetical diastereomeric ratios based on analogous systems. nih.gov

The oxidation of the this compound system is less commonly explored. Strong oxidizing agents could potentially lead to ring-opening or the formation of more complex oxidized structures.

Functionalization of the Indolizine Nitrogen Atom

The secondary amine nitrogen in the indolizine ring is a nucleophilic center and can be functionalized through various reactions, such as alkylation and acylation. N-substituted derivatives of related isoindole-1,3-diones have been synthesized and studied for their biological activities. mdpi.com

Alkylation of the nitrogen can be achieved using alkyl halides in the presence of a base to neutralize the generated acid. The choice of the alkylating agent and reaction conditions would be crucial to avoid competing reactions at other sites. Similarly, acylation with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) would yield N-acyl derivatives.

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl iodide, K2CO3 | 5-Methyl-tetrahydroindolizine-3,8(2H,5H)-dione |

| N-Acylation | Acetyl chloride, Triethylamine | 5-Acetyl-tetrahydroindolizine-3,8(2H,5H)-dione |

This table provides examples of plausible N-functionalization reactions.

Electrophilic and Nucleophilic Substitution on the Tetrahydroindolizine Ring System

The tetrahydroindolizine ring is a saturated heterocyclic system and, as such, does not undergo classical electrophilic aromatic substitution. However, electrophilic substitution can occur at positions activated by the carbonyl groups, namely the α-carbons. The general principles of electrophilic substitution in heterocycles suggest that the electron-rich nature of the nitrogen atom can influence the reactivity of the ring. youtube.com However, in this saturated system, this effect is less pronounced.

Nucleophilic substitution reactions are more likely to occur on derivatives of this compound that have a suitable leaving group. For instance, if a halogen were introduced at one of the α-carbons, it could be displaced by a nucleophile.

Ring Expansion, Contraction, and Rearrangement Reactions

The strained bicyclic structure of the tetrahydroindolizine core could potentially undergo ring expansion, contraction, or rearrangement reactions under specific conditions, such as treatment with strong acids or bases, or under photochemical conditions. For instance, Favorskii-type rearrangements could be envisioned for α-halo derivatives of the dione. However, specific examples of such transformations for this particular molecule are not well-documented in the literature.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes selectivity a key consideration in its chemical transformations.

Chemoselectivity : In reactions involving nucleophiles, the two carbonyl groups are the most likely sites of attack. In reductions, it might be possible to selectively reduce one carbonyl group over the other by using a bulky reducing agent or by protecting one of the carbonyls.

Regioselectivity : In reactions involving the formation of an enolate, deprotonation can occur at either the C-2 or C-7 positions. The regioselectivity of this process would depend on the base used and the reaction conditions.

Stereoselectivity : Reactions at the carbonyl centers or at the α-carbons can lead to the formation of new stereocenters. The stereochemical outcome will be dictated by the existing stereochemistry of the bicyclic ring and the approach of the incoming reagent. As seen in the reduction of analogous diones, achieving high diastereoselectivity can be a challenge but may be controlled by the choice of reagents. nih.gov

Further research into the reactivity of this compound is needed to fully elucidate the selectivity of its various transformations and to exploit its potential as a synthetic intermediate.

Biological and Biochemical Research on Tetrahydroindolizine 3,8 2h,5h Dione and Its Derivatives

In Vitro Biological Activity Evaluation

The biological profile of tetrahydroindolizine dione (B5365651) derivatives and related structures has been explored through various in vitro assays, demonstrating significant potential in enzyme inhibition, anti-proliferative effects, and antimicrobial action.

Derivatives containing core structures similar to tetrahydroindolizine-dione have been identified as potent inhibitors of several key enzymes implicated in disease.

Cyclooxygenase (COX) Inhibition: Certain 1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to the tetrahydroindolizine dione core, have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. mdpi.com These enzymes are crucial in the inflammatory pathway. Similarly, a series of 1,3-dihydro-2H-indolin-2-one derivatives showed significant COX-2 inhibitory activities. nih.gov Compounds 4e , 9h , and 9i from this series were particularly potent, suggesting their potential as anti-inflammatory agents. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: In the search for anticancer agents, a novel series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives were synthesized and evaluated for their inhibitory activity against FGFR1, a receptor tyrosine kinase involved in tumor growth and proliferation. pensoft.net Several compounds demonstrated notable inhibitory effects at micromolar concentrations. pensoft.net

Other Enzyme Inhibition: The inhibitory potential of related heterocyclic diones extends to other enzyme families. For instance, studies on 1,3-dihydro-1,3-dioxoisoindole derivatives revealed significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. researchgate.net

| Compound Class | Target Enzyme | Key Derivatives | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1,3-dihydro-2H-indolin-2-one | COX-2 | Compound 4e | 2.35 ± 0.04 | nih.gov |

| 1,3-dihydro-2H-indolin-2-one | COX-2 | Compound 9h | 2.42 ± 0.10 | nih.gov |

| 1,3-dihydro-2H-indolin-2-one | COX-2 | Compound 9i | 3.34 ± 0.05 | nih.gov |

| 2-hydroxy-1H-indene-1,3(2H)-dione | FGFR1 | Compound 7b | 3.1 | pensoft.net |

| 2-hydroxy-1H-indene-1,3(2H)-dione | FGFR1 | Compound 9b | 3.3 | pensoft.net |

| 2-hydroxy-1H-indene-1,3(2H)-dione | FGFR1 | Compound 9c | 4.1 | pensoft.net |

Based on a review of the available scientific literature, specific studies focusing on receptor binding assays for Tetrahydroindolizine-3,8(2H,5H)-dione and its direct derivatives have not been prominently reported.

A significant area of research for this class of compounds has been the evaluation of their cytotoxic effects against various cancer cell lines. Derivatives of 2,3,8,8a-tetrahydroindolizin-5(1H)-one, a very close structural analog, have shown potent anti-proliferative properties.

A library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one derivatives was constructed and tested for cytotoxic properties. nih.gov The parent compound of this library, 7-(4-Methoxyphenyl)-7-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one , demonstrated selective cytotoxicity at sub-micromolar concentrations against colon cancer and leukemia cell lines. nih.gov In one screening, the concentration that inhibited the growth of the HCT-116 colon tumor cell line was as low as 0.024 µM. nih.gov The lead compound from this series exhibited an IC₅₀ value of 0.39 µM against the HCT-116 cell line and showed promising activity in an in vivo mouse hollow fiber assay. nih.gov

Other related heterocyclic structures have also been investigated. For example, derivatives of nih.govnih.govnih.govTriazino[4,3-a]indoles were tested against a panel of 60 human tumor cell lines and showed inhibitory activity at micromolar concentrations. researchgate.net Similarly, newly synthesized thiazolopyrimidine derivatives exhibited significant inhibitory rates against MDA-MB-231 and K562 human tumor cell lines. eurekaselect.com

| Compound Class | Cancer Cell Line | Key Derivative | GI₅₀ / IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one | HCT-116 (Colon) | NSC 707904 | 0.024 - 0.53 | nih.gov |

| 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one | HCT-116 (Colon) | Lead Compound | 0.39 | nih.gov |

The broad biological activity of related dione-containing heterocycles includes significant antimicrobial and antifungal effects. While direct studies on this compound are scarce, research on analogous structures provides insight into their potential in this area.

A series of thiazolidine-2,4-dione derivatives were synthesized and evaluated for activity against Gram-positive and Gram-negative bacteria, as well as several fungal species. nih.gov The presence of electron-donating or electron-withdrawing substituents on the arylidene moieties was found to enhance the broad-spectrum antimicrobial and antifungal activities. nih.gov Furthermore, 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones were active against Staphylococcus aureus, Staphylococcus epidermidis, yeast-like fungi, and molds. nih.gov

Derivatives of isoindoline-1,3-dione have also been tested in vitro against various bacterial and fungal strains, with many compounds showing moderate antimicrobial activity. researchgate.net In another study, novel 3-Hydrazone-1H-benzoindol-2(3H)-one derivatives were synthesized and showed notable activity against bacterial and fungal strains. iajps.com

Research has pointed towards the potential of indolizine (B1195054) derivatives and related structures to act as antioxidant and anti-inflammatory agents.

Antioxidant Activity: A study focused on the synthesis of novel indolizine derivatives linked to a substituted thiadiazole moiety screened the resulting compounds for their scavenging activity against the DPPH free radical. researchgate.net The results indicated that some of the synthesized compounds exhibited reasonable antioxidant activity. researchgate.net Similarly, 1,3-dihydro-1,3-dioxoisoindole derivatives were assessed using DPPH and ABTS radical scavenging assays, confirming their antioxidant potential. researchgate.net

Anti-inflammatory Properties: The anti-inflammatory potential of these compounds is often linked to their ability to inhibit enzymes like COX. As mentioned previously, derivatives of 1H-isoindole-1,3(2H)-dione and 1,3-dihydro-2H-indolin-2-one have shown good inhibitory activity against COX-2. mdpi.comnih.gov For the latter, compounds 4e and 9d demonstrated potent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells, with IC₅₀ values of 13.51 ± 0.48 µM and 10.03 ± 0.27 µM, respectively, which is a key indicator of anti-inflammatory action. nih.gov

| Compound Class | Assay | Key Derivative | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1,3-dihydro-2H-indolin-2-one | NO Production Inhibition | Compound 4e | 13.51 ± 0.48 | nih.gov |

| 1,3-dihydro-2H-indolin-2-one | NO Production Inhibition | Compound 9d | 10.03 ± 0.27 | nih.gov |

There is a lack of specific research in the reviewed scientific literature concerning the direct modulation of calcium channels by this compound or its closely related derivatives.

Mechanistic Investigations of Biological Action

The therapeutic potential of any compound is intrinsically linked to its mechanism of action at a molecular and cellular level. For derivatives of this compound, research has begun to uncover their biological targets and effects on cellular processes, which are crucial for understanding their potential applications, particularly in oncology.

Molecular Target Identification and Validation

A key aspect of drug development is the identification and validation of molecular targets through which a compound exerts its effects. For certain derivatives of the tetrahydroindolizine scaffold, Heat Shock Protein 90 (Hsp90) has been identified as a potential molecular target. Hsp90 is a chaperone protein that plays a crucial role in the stability and function of a wide range of client proteins, many of which are implicated in cancer progression.

Inhibition of Hsp90 can lead to the degradation of these client proteins, resulting in the disruption of key oncogenic signaling pathways. This can induce cell cycle arrest and apoptosis (programmed cell death). The identification of tetrahydroindolizine derivatives as potential Hsp90 inhibitors suggests a clear mechanism for their anticancer activity. The validation of Hsp90 as a target for these compounds is a critical step in their development as therapeutic agents.

| Compound Class | Molecular Target | Implication of Target Inhibition |

| Tetrahydroindolizine derivatives | Heat Shock Protein 90 (Hsp90) | Degradation of oncogenic client proteins, leading to cell cycle arrest and apoptosis. |

Modulation of Cellular Processes (e.g., P-glycoprotein inhibition, cell cycle effects)

Beyond direct target interaction, the therapeutic efficacy of a compound can be influenced by its ability to modulate various cellular processes. Research into tetrahydroindolizine derivatives and structurally related compounds has revealed effects on P-glycoprotein (P-gp) and the cell cycle.

P-glycoprotein Inhibition:

P-glycoprotein is a transmembrane efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell. The inhibition of P-gp is a key strategy to overcome MDR. Studies on structurally similar tetrahydroquinolinone derivatives have shown their potential as potent P-gp inhibitors. These compounds have been demonstrated to increase the intracellular accumulation of known P-gp substrates, thereby suggesting their utility in reversing multidrug resistance in cancer cells.

Cell Cycle Effects:

The cell cycle is a series of events that take place in a cell as it grows and divides. Dysregulation of the cell cycle is a hallmark of cancer. Certain tetrahydroindolizine derivatives have been shown to exert their cytotoxic effects through cell cycle arrest. For example, some derivatives have been observed to cause an arrest in the S phase of the cell cycle in a dose-dependent manner. This inhibition of DNA synthesis prevents cancer cells from proliferating and can ultimately lead to cell death.

| Cellular Process | Effect of Tetrahydroindolizine Derivatives/Analogs | Therapeutic Implication |

| P-glycoprotein Efflux | Inhibition of P-gp by structurally related tetrahydroquinolinones. | Reversal of multidrug resistance in cancer. |

| Cell Cycle Progression | S phase arrest induced by certain tetrahydroindolizine derivatives. | Inhibition of cancer cell proliferation. |

In Vivo Preclinical Pharmacokinetic and Target Engagement Studies (Non-Clinical)

While in vitro studies provide valuable information about the mechanism of action of a compound, in vivo preclinical studies in animal models are essential to understand its behavior in a whole organism. These studies are critical for evaluating the drug-like properties of a compound and its potential for further development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Principles in Animal Models

Specific preclinical pharmacokinetic data for this compound and its direct derivatives are not extensively available in the public domain. However, the principles of Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in preclinical animal research. These studies aim to characterize how a drug is taken up by the body, where it goes, how it is chemically modified, and how it is ultimately eliminated.

Absorption: Investigates how a compound is absorbed into the bloodstream from the site of administration (e.g., oral, intravenous).

Distribution: Determines the extent to which a compound spreads to different tissues and organs in the body.

Metabolism: Identifies the biochemical transformations a compound undergoes, primarily in the liver, which can affect its activity and clearance.

Excretion: Characterizes the routes by which the compound and its metabolites are removed from the body (e.g., urine, feces).

These studies are typically conducted in rodent and non-rodent species to predict the pharmacokinetic profile in humans.

Investigation of Compound Biodistribution and Target Interaction in Vivo

Information regarding the in vivo biodistribution and target engagement of this compound and its derivatives is not readily found in the reviewed scientific literature. Biodistribution studies are designed to quantify the concentration of a compound in various tissues over time, providing insights into which organs are exposed to the drug and for how long. This is particularly important for assessing potential efficacy and toxicity.

Emerging Applications of Tetrahydroindolizine 3,8 2h,5h Dione and Its Derivatives Non Clinical

Application in Material Science and Optoelectronics

The rigid, fused-ring structure of the tetrahydroindolizine core, combined with the electron-withdrawing dione (B5365651) functionalities, provides a tunable platform for the development of novel organic materials with interesting photophysical and electronic properties.

Fluorescent Probes and Dyes

Derivatives of the broader indolizine (B1195054) class, which shares the core nitrogen-fused ring system, have shown potential as fluorescent dyes. While specific data on Tetrahydroindolizine-3,8(2H,5H)-dione is emerging, related indolizine derivatives are recognized for their fluorescent properties, suggesting the potential of this dione derivative in the development of fluorescent sensors. researchgate.netnih.gov The investigation into the fluorescence of various indolizine derivatives indicates that modifications to the core structure can significantly influence their emission and absorption spectra. nih.gov

Components in Organic Light-Emitting Diodes (OLEDs)

The field of organic electronics is continually searching for new materials to improve the efficiency and stability of devices such as OLEDs. Heterocyclic compounds are crucial in the design of materials for various layers within an OLED stack, including the emissive, transport, and blocking layers. oled.comossila.com While direct application of this compound in OLEDs is not yet widely reported, the fundamental properties of related nitrogen-containing heterocycles are of interest. For instance, the incorporation of specific structural motifs can influence the charge transport and electroluminescent properties of organic materials. ossila.com The dione structure, in particular, suggests potential for electron-accepting capabilities, a desirable trait for certain OLED materials.

Use as Ligands in Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms within the this compound structure present potential coordination sites for metal ions. The development of novel ligands is a cornerstone of advancing transition metal catalysis, enabling new chemical transformations and improving the efficiency of existing ones. nih.govmdpi.comresearchgate.net

The design of multidentate ligands that can stabilize transition metal complexes is an active area of research. nih.govresearchgate.net While specific catalytic applications of this compound complexes are still under exploration, the broader class of indolizine derivatives has been used to create ligands for various catalytic reactions. For example, palladium complexes bearing indolyl-NNN-type ligands have been synthesized and applied in Suzuki coupling reactions. mdpi.com This precedent suggests that the dione derivative could also serve as a scaffold for new ligands in coordination chemistry and catalysis.

Role as Chemical Probes for Biological Systems

Chemical probes are essential tools for understanding complex biological processes. The development of small molecules that can selectively interact with specific biological targets, such as enzymes or receptors, is a key area of chemical biology. Dione-containing compounds have been investigated as inhibitors of various enzymes. For instance, derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a potential target in cancer therapy. pensoft.net

Similarly, indole derivatives have been explored as inhibitors for enzymes like cyclooxygenase (COX) and hyaluronidase. nih.govnih.gov These studies highlight the potential for dione-containing heterocyclic systems to serve as a basis for the design of new enzyme inhibitors. The specific inhibitory activities of this compound derivatives would depend on the nature and position of substituents on the core structure, which can be tailored to achieve desired biological interactions.

Below is a table summarizing the inhibitory activities of some related dione and indole derivatives against various enzymes:

| Compound Class | Target Enzyme | Reported Activity (IC50) |

| 2-hydroxy-1H-indene-1,3(2H)-dione derivatives | FGFR1 | 3.1 µM to 5.7 µM |

| Oleanolic acid indole derivatives | Hyaluronidase | 9.57 µg/mL to 9.97 µg/mL |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | Cyclooxygenase-2 (COX-2) | Significant anti-inflammatory activity |

Precursors for the Synthesis of Complex Organic Molecules and Natural Products

The tetrahydroindolizine skeleton is a core component of various alkaloids and other biologically active natural products. As such, derivatives of this ring system are valuable building blocks in synthetic organic chemistry. The strategic functionalization of the this compound core can provide access to more complex molecular architectures.

The synthesis of natural products often relies on the use of versatile precursors that can be elaborated through a series of chemical transformations. While specific total syntheses commencing from this compound are not extensively documented in readily available literature, the general importance of heterocyclic building blocks is well-established. The development of new synthetic methodologies often focuses on the efficient construction of such core structures. Review articles on the synthetic applications of reagents like Lawesson's reagent and the synthesis of 1,4-dihydropyridines illustrate the diverse strategies employed to create complex heterocyclic compounds. researchgate.netnih.govmdpi.com The dione functionality in the target compound offers reactive handles for various chemical modifications, making it a potentially useful starting material for the synthesis of a range of more complex molecules.

Future Directions and Uncharted Research Avenues for Tetrahydroindolizine 3,8 2h,5h Dione Chemistry

Development of More Sustainable and Scalable Synthetic Methodologies

The future synthesis of tetrahydroindolizine-3,8(2H,5H)-dione and its analogs will necessitate a move towards more environmentally benign and economically viable methods. Green chemistry principles will be central to this endeavor, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources.

Promising areas for development include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govjmpas.com Future research could focus on identifying or engineering enzymes capable of catalyzing the key ring-forming reactions in the synthesis of the tetrahydroindolizine core, potentially leading to highly enantioselective products under mild, aqueous conditions.

Multi-component Reactions (MCRs): One-pot MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing solvent waste and purification steps. chemrxiv.orgnih.govhilarispublisher.comastrazeneca.comtechnologynetworks.com Designing novel MCRs for the construction of the this compound skeleton from simple, readily available starting materials would represent a significant advancement in synthetic efficiency.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govnih.govnih.gov Developing a flow-based synthesis for this compound would enable precise control over reaction parameters, potentially leading to higher yields and purity, and facilitating large-scale production.

Solvent-Free and Alternative Solvent Systems: Exploring solvent-free reaction conditions, such as mechanochemistry (ball-milling), or the use of greener solvents like water or supercritical fluids, can dramatically reduce the environmental impact of the synthesis. hilarispublisher.comox.ac.uk Copper-catalyzed solvent-free syntheses of indolizine (B1195054) derivatives have already shown promise. ox.ac.uk

The following table summarizes potential sustainable synthetic strategies and their advantages:

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, whole-cell biotransformations. |

| Multi-component Reactions | High atom economy, operational simplicity, reduced waste. | Design of novel one-pot tandem reactions. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Microreactor technology, process optimization. |

| Green Solvents/Solvent-Free | Reduced environmental impact, lower cost. | Mechanochemistry, reactions in water or supercritical fluids. |

Exploration of Novel Reactivity and Transformation Pathways

The dione (B5365651) functionality within the this compound framework suggests a rich and varied reactivity profile that is yet to be explored. Future research should focus on understanding and exploiting the chemical behavior of this scaffold to generate diverse libraries of new compounds.

Key areas for investigation include:

Functionalization of the Heterocyclic Core: The carbonyl groups at the 3 and 8 positions are expected to influence the electron density of the ring system. While they may deactivate the ring towards classical electrophilic aromatic substitution, they provide handles for other transformations. Research into selective reductions, nucleophilic additions, and condensations at these carbonyl groups could yield a wide array of novel derivatives.

Derivatization of Methylene (B1212753) Groups: The methylene groups adjacent to the carbonyls (at C-2 and C-5) are potential sites for enolate formation. This would open up avenues for stereoselective alkylation, acylation, and aldol-type condensation reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Modern Synthetic Methodologies: The application of modern synthetic techniques could unlock unprecedented transformations.

Photocatalysis: Visible-light photocatalysis could be employed for C-H functionalization at various positions on the ring, or to induce novel cycloadditions and rearrangements, offering mild and selective methods for derivatization. hilarispublisher.comox.ac.uknih.govnih.gov

Electrochemistry: Electrochemical methods provide a powerful tool for oxidation and reduction reactions without the need for chemical reagents. nih.govchemrxiv.orgnih.gov The electrochemical oxidation of the tetrahydroindolizine core could lead to aromatization, while difunctionalization strategies could introduce new substituents at various positions. chemrxiv.orgnih.gov

Ring System Modifications: Investigating ring-opening, ring-expansion, and rearrangement reactions could lead to entirely new heterocyclic scaffolds. For example, a light-induced aza-Norrish Type II rearrangement has been reported for other tetrahydroindolizine systems, suggesting that photochemical transformations of the dione could yield interesting and complex products. sciencedaily.comchemrxiv.org

The following table outlines potential transformation pathways for future exploration:

| Reaction Type | Target Site(s) | Potential Products |

| Nucleophilic Addition | C3 and C8 carbonyls | Alcohols, diols, cyanohydrins |

| Reduction | C3 and C8 carbonyls | Hydroxy-tetrahydroindolizines, indolizidines |

| Enolate Chemistry | C2 and C5 positions | Alkylated and acylated diones |

| Photocatalysis | C-H bonds, π-system | Functionalized and rearranged scaffolds |

| Electrochemistry | Heterocyclic core | Aromatized indolizines, difunctionalized derivatives |

| Rearrangements | Entire scaffold | Novel heterocyclic systems |

Advanced Mechanistic Studies of Biological Activities

While the specific biological profile of this compound is not yet established, the broader class of indolizine derivatives is known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemrxiv.orgastrazeneca.comox.ac.ukchemrxiv.orgyoutube.com This provides a strong rationale for the biological investigation of this particular scaffold.

Future research in this area should be multi-faceted:

Initial Biological Screening: The first step will be to subject this compound and a preliminary set of its derivatives to a broad range of biological assays. This will help to identify any "hit" activities, such as cytotoxicity against cancer cell lines, inhibition of microbial growth, or modulation of inflammatory pathways.

Target Identification and Validation: Once a promising biological activity is identified, the next crucial step is to determine the molecular target(s). Modern chemoproteomic techniques, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), can be employed to identify the specific proteins that the compound interacts with within the cell.

In-depth Mechanistic Elucidation: With a validated target in hand, detailed mechanistic studies will be necessary. For instance, if the compound shows anticancer activity, research could focus on:

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase. hilarispublisher.com

Apoptosis Assays: To investigate if the compound triggers programmed cell death and through which pathway (e.g., the intrinsic mitochondrial pathway or the extrinsic death receptor pathway). nih.gov

Kinase Inhibition Profiling: Many heterocyclic compounds act as kinase inhibitors. nih.govtechnologynetworks.comnih.govdoi.orgresearchgate.net Screening the compound against a panel of kinases could reveal specific inhibitory activity that could be further explored.

Structural Biology: Obtaining co-crystal structures of the compound bound to its protein target through X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level insights into the binding mode. This information is critical for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

In Silico Modeling: Computational studies, including molecular docking and molecular dynamics simulations, can complement experimental work by predicting binding affinities and elucidating the key interactions between the compound and its target. nih.govox.ac.uk

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Future directions in this domain include:

Predictive Synthesis: AI-powered retrosynthesis tools can be used to propose novel and efficient synthetic routes to this compound and its derivatives. chemrxiv.orgox.ac.ukchemrxiv.org This can be particularly valuable for complex analogs that are not accessible through known methods. Transfer learning approaches are being developed to improve the accuracy of these predictions for less common heterocyclic systems. ox.ac.ukchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of derivatives, the resulting data can be used to train ML models to establish a QSAR. jmpas.comunc.eduunc.educivilica.comnih.gov These models can then predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and avoid wasting resources on those predicted to be inactive.

Virtual Screening and Target Identification: AI-enhanced virtual screening platforms can rapidly screen this compound against vast libraries of protein structures to identify potential biological targets. nih.govnih.govpharmacyjournal.orgresearchgate.net This in silico approach can provide initial hypotheses that can then be tested experimentally, significantly shortening the timeline for target identification.

De Novo Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold. nih.govtechnologynetworks.com These models can be optimized to generate compounds with desired properties, such as high predicted binding affinity for a specific target, good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility.

ADMET Prediction: Early prediction of the pharmacokinetic and toxicological properties of new derivatives is crucial for their development as potential therapeutic agents. ML models trained on large datasets of known drugs and experimental compounds can provide valuable predictions of properties like solubility, permeability, metabolic stability, and potential toxicity. hilarispublisher.com

The integration of these AI/ML approaches can create a powerful, iterative cycle of design, prediction, synthesis, and testing, leading to a more rapid and efficient exploration of the chemical space around the this compound scaffold.

Expanding Applications in Untapped Fields of Chemistry and Materials Science

Beyond its potential in medicinal chemistry, the unique structural and electronic properties of the indolizine core suggest that derivatives of this compound could find applications in a variety of other fields. Future research should aim to explore these untapped opportunities.

Potential areas for expansion include:

Organic Electronics: Indolizine and its derivatives are π-conjugated systems, and some have been investigated for their fluorescent properties. astrazeneca.com By modifying the this compound core, for example, through aromatization and the introduction of electron-donating and -withdrawing groups, it may be possible to develop novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Fluorescent Probes and Sensors: The inherent fluorescence of some indolizine derivatives could be harnessed to create chemical sensors. astrazeneca.com By strategically functionalizing the this compound scaffold with recognition motifs for specific analytes (e.g., metal ions, anions, or biomolecules), it may be possible to design probes that exhibit a change in their fluorescence upon binding.

Agrochemicals: The structural similarity of the indolizine core to other biologically active heterocycles suggests that derivatives of this compound could be explored for their potential as herbicides, insecticides, or fungicides.

The exploration of these diverse applications will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, photophysics, and catalysis. By thinking beyond the traditional boundaries of medicinal chemistry, the full potential of the this compound scaffold can be realized.

Q & A

Q. What are the optimized synthetic routes for Tetrahydroindolizine-3,8(2H,5H)-dione derivatives?

The palladium-catalyzed arylation and heteroatom insertion method is a robust route for synthesizing 3-aryl-substituted derivatives. For example, 3-(1-naphthyl)-8-oxo-5,6,7,8-tetrahydroindolizine (5t) was synthesized in 74% yield using aryl iodides and a Pd catalyst in 1-methyl-2-pyrrolidone (NMP) at 100°C for 12 hours . Pre-treatment of starting materials (e.g., 6,7-dihydroindolizin-8(5H)-one) and purification via flash chromatography (cyclohexane/ethyl acetate 8:2) are critical for high purity (>95%) .

Q. How are structural and purity characteristics validated for these compounds?

Multi-modal characterization is essential:

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For 5t, δ 7.85–7.20 (m, 7H, aromatic) and δ 2.53 (t, 2H, J = 6.2 Hz) validate the indolizine backbone .

- HRMS : Experimental m/z values must align with theoretical values within 3 ppm error .

- IR : Carbonyl stretches (1690–1710 cm⁻¹) and NH/OH vibrations (3200–3400 cm⁻¹) indicate functional group integrity .

Advanced Research Questions

Q. How do substituents influence the reactivity and electronic properties of Tetrahydroindolizine-3,8-dione derivatives?

Electron-withdrawing groups (e.g., NO₂, CF₃) reduce yields due to steric hindrance and electronic deactivation during Pd-catalyzed arylation. For instance, 3-(4-nitrophenyl)-8-oxo-tetrahydroindolizine (5d) has a 65% yield compared to 74% for 5t (1-naphthyl) . Computational studies (DFT) on frontier molecular orbitals can rationalize these trends by analyzing electron density distribution at the reactive C3 position .

Q. What mechanistic insights explain contradictions in photoredox-catalyzed vs. thermal synthesis outcomes?

Visible-light photoredox catalysis (e.g., 9-mesityl-10-methylacridinium perchlorate) enables [3+2] cycloaddition with maleimides under mild conditions (55–99% yields), avoiding high-temperature steps required in thermal methods . Divergent regioselectivity arises from radical intermediates in photoredox pathways versus polar transition states in Pd-catalyzed reactions. For example, DDQ-mediated aromatization in photoredox systems generates pyrrolo[3,4-c]pyrrole-diones, which are inaccessible via thermal routes .

Q. How can structural modifications enhance bioactivity or material properties?

- Bioactivity : Introducing chlorophenyl or tert-butyl groups (e.g., compound XII) improves binding affinity to target enzymes (e.g., IC₅₀ < 1 μM for kinase inhibition) .

- Electronics : Thiophene-substituted derivatives (e.g., 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-dione) exhibit high hole mobility (>0.5 cm²/V·s) in organic thin-film transistors due to extended π-conjugation .

Data Contradiction Analysis

Conflicting melting points for similar derivatives (e.g., 232–235°C for VII vs. 195–198°C for XII ) may arise from polymorphism or varying crystallization solvents. Single-crystal XRD is recommended to resolve such discrepancies .

Methodological Recommendations

- Synthesis Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and solvents (NMP vs. DMF) to improve yields of electron-deficient aryl derivatives .

- Characterization : Combine DOSY NMR and X-ray crystallography to confirm supramolecular interactions in solid-state packing .

- Computational Tools : Use Gaussian-09 with M06-2X/6-31G(d) to model reaction pathways and predict substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.